Diflucortolone pivalate
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Overview
Description
Diflucortolone pivalate is a synthetic corticosteroid used primarily in dermatology for its potent anti-inflammatory and immunosuppressive propertiesThese are steroids with a structure based on a hydroxylated prostane moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diflucortolone pivalate involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and esterification. The fluorination is typically achieved using reagents like diethylaminosulfur trifluoride (DAST). Hydroxylation is performed using oxidizing agents such as chromium trioxide. The final step involves esterification with pivalic acid to form the pivalate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide.
Major Products Formed:
Oxidation: Formation of 11-keto-diflucortolone.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diflucortolone pivalate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Widely used in dermatology for treating inflammatory skin disorders like eczema, psoriasis, and lichen planus.
Industry: Utilized in the formulation of topical creams and ointments for its anti-inflammatory properties.
Mechanism of Action
Diflucortolone pivalate exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins. This inhibition prevents the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. Consequently, the formation, release, and activity of these inflammatory mediators are suppressed, leading to reduced inflammation and immune response .
Comparison with Similar Compounds
- Betamethasone dipropionate
- Clobetasol propionate
- Fluocinonide
Comparison: Diflucortolone pivalate is unique in its specific esterification with pivalic acid, which enhances its lipophilicity and skin penetration. Compared to betamethasone dipropionate and clobetasol propionate, this compound has a balanced potency and a favorable side effect profile. Fluocinonide, while similar in potency, differs in its chemical structure and pharmacokinetics .
Biological Activity
Diflucortolone pivalate is a synthetic corticosteroid primarily utilized in dermatological applications for its potent anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and comparative analysis with other corticosteroids.
This compound functions by inducing the production of lipocortins, which inhibit phospholipase A2, thereby preventing the release of arachidonic acid. This inhibition leads to a decrease in pro-inflammatory mediators such as prostaglandins and leukotrienes, resulting in reduced inflammation and immune response . The compound's specific esterification with pivalic acid enhances its lipophilicity, improving skin penetration and therapeutic efficacy compared to other corticosteroids.
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of this compound in treating various inflammatory skin conditions. A multicenter, double-blind study compared diflucortolone valerate (a related compound) with clobetasol propionate, revealing no significant differences in overall efficacy. However, diflucortolone valerate showed a higher preference in cases of eczema .
Case Studies
Several case studies illustrate the clinical application of this compound:
- Case Study 1 : A 7-month-old male with severe atopic eczema showed marked improvement within three days of treatment with this compound. By two weeks, his skin was clear, and he experienced significant relief from symptoms .
- Case Study 2 : An adult female with chronic atopic eczema reported improved skin condition and reduced itching after initiating treatment with diflucortolone valerate, highlighting its effectiveness in long-term management .
Comparative Analysis
This compound is often compared to other topical corticosteroids regarding potency and side effects. Below is a comparative table summarizing key properties:
Compound | Potency Level | Anti-inflammatory Effect | Side Effects Profile |
---|---|---|---|
This compound | Moderate | High | Low atrophogenic potential |
Clobetasol Propionate | High | Very High | Higher risk of atrophy |
Betamethasone Dipropionate | Moderate | High | Moderate risk |
Fluocinonide | Moderate | High | Moderate risk |
Research Findings
Research has consistently shown that this compound exhibits a favorable therapeutic index. In animal models, its anti-inflammatory effects were significantly greater than those of fluocortolone and comparable to dexamethasone . Furthermore, it has been noted that topical formulations containing diflucortolone maintain effective levels longer than those containing other corticosteroids due to enhanced skin retention properties .
Properties
CAS No. |
15845-96-2 |
---|---|
Molecular Formula |
C27H36F2O5 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36F2O5/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-26(18,6)27(17,29)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,22-,25+,26+,27+/m1/s1 |
InChI Key |
UWGRWFCLGQWKPR-GSTUPEFVSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |
Key on ui other cas no. |
15845-96-2 |
Origin of Product |
United States |
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